molecular formula C7H3Cl2NO B1310465 2,5-Dichlorobenzooxazole CAS No. 3621-81-6

2,5-Dichlorobenzooxazole

Cat. No. B1310465
CAS RN: 3621-81-6
M. Wt: 188.01 g/mol
InChI Key: JOXBFDPBVQGJOJ-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzooxazole is a chemical compound with the molecular formula C7H3Cl2NO . It has a molecular weight of 188.01 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for 2,5-Dichlorobenzooxazole is 2,5-dichloro-1,3-benzoxazole . The InChI code for this compound is 1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H .


Physical And Chemical Properties Analysis

2,5-Dichlorobenzooxazole is a solid at room temperature . It is stored in a refrigerator .

Scientific Research Applications

Corrosion Inhibition

One of the applications of derivatives of 2,5-dichlorobenzooxazole is in corrosion inhibition. For instance, the study by Li et al. (2008) demonstrates the use of triazole derivatives, including those derived from 2,5-dichlorobenzooxazole, as effective inhibitors for mild steel corrosion in acidic media. These compounds exhibit high inhibition efficiencies, which were confirmed by weight loss measurements and electrochemical tests (Wei-hua Li et al., 2008).

Antimicrobial Activity

Benzoxazole derivatives, including 2,5-dichlorobenzooxazole compounds, have shown potential in antimicrobial applications. A study by Tekiner-Gulbas et al. (2004) synthesized new benzoxazole derivatives and investigated their in vitro antimicrobial activities, demonstrating broad-spectrum activity against various microorganisms (B. Tekiner-Gulbas et al., 2004).

Pharmaceutical Applications

2,5-Dichlorobenzooxazole derivatives have also been explored in pharmaceutical research. For example, the work by Sato et al. (1998) describes benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut, suggesting potential therapeutic applications in treating conditions like irritable bowel syndrome without causing constipation (Y. Sato et al., 1998).

Chemical Synthesis and Material Science

In the realm of chemical synthesis and material science, benzoxazoles, including 2,5-dichlorobenzooxazole, are important scaffolds with applications ranging from pharmaceuticals to functional materials. Nayak and Niranjan (2017) discuss the synthesis of 2-aryl benzoxazoles and their broad range of applications, indicating the significance of these compounds in various fields (Dinesh Kumar Nayak & P. Niranjan, 2017).

Energy and Catalysis

2,5-Dichlorobenzooxazole derivatives also find applications in energy and catalysis. For instance, a study by Hashmi et al. (2004) reports on the synthesis of oxazoles, including those with dichlorobenzooxazole structures, under mild conditions facilitated by gold catalysis, showcasing their potential in organic synthesis (A. Hashmi et al., 2004).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,5-dichloro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXBFDPBVQGJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439214
Record name 2,5-dichlorobenzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorobenzooxazole

CAS RN

3621-81-6
Record name 2,5-dichlorobenzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Subsequently, 5-chloro-2-mercaptobenzoxazole (3.1 g, 16.7 mmol) was dissolved in thionyl chloride (30 mL, 413 mmol). DMF (1.5 mL) was added and the reaction mixture was heated at 65° C. for 45 min. The solvent was removed under reduced pressure and to the residue was added toluene (2×60 mL) followed by evaporation each time to remove the excess SOCl2 (azetrope). The resultant crude product was dissolved in ethyl acetate (100 mL), washed with water (100 mL) and dried over Na2SO4. Evaporation of ethyl acetate gave 2,5-dichlorobenzoxazole, compound 19, as a red oil (3.2 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

If the process is carried out as in Example 1, but, instead of 6-chlorobenzoxazolin-2-one, the same amount of 5-chlorobenzoxazolin-2-one is used, then about 130 g, corresponding to 69% of theory, of 2,5-dichlorobenzoxazole, melting point 46°-48° C., are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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